3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid
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Overview
Description
3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound with a unique structure that includes a chromen-2-one core, a naphthalene moiety, and a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst. The naphthalene moiety is then introduced via a Friedel-Crafts alkylation reaction, using 2-methylnaphthalene and an appropriate alkylating agent. The final step involves the esterification of the chromen-2-one derivative with propanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pechmann condensation and Friedel-Crafts alkylation steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Chroman derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid
- 3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}butanoic acid
Uniqueness
3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid (CAS Number: 858751-54-9) is a synthetic organic molecule belonging to the class of chromenone derivatives. Its complex structure includes various functional groups that suggest potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C26H24O5. The structure features a chromenone core with dimethyl and methylnaphthyl substituents, which may influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C26H24O5 |
IUPAC Name | This compound |
CAS Number | 858751-54-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
1. Enzyme Inhibition:
- The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
2. Antioxidant Activity:
- It has been shown to scavenge free radicals, thus reducing oxidative stress within cells. This property is essential for protecting cells from damage associated with various diseases.
3. Modulation of Signaling Pathways:
- The compound can modulate pathways related to cell proliferation and apoptosis, potentially influencing cancer cell behavior and immune responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anti-inflammatory Effects:
- Studies have demonstrated that the compound can significantly reduce inflammation in animal models by inhibiting key inflammatory mediators .
2. Antioxidant Properties:
- Its ability to scavenge reactive oxygen species (ROS) suggests potential applications in preventing oxidative damage in various conditions, including neurodegenerative diseases .
3. Antimicrobial Activity:
- Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanism .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anti-inflammatory Activity
- A study evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in edema compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions .
Study 2: Antioxidant Efficacy
- In vitro assays demonstrated that the compound effectively reduced lipid peroxidation in rat liver microsomes, indicating strong antioxidant properties. The IC50 value was determined to be approximately 25 µM, highlighting its potency .
Study 3: Antimicrobial Testing
Properties
Molecular Formula |
C26H24O5 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-[4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C26H24O5/c1-15-8-9-18-6-4-5-7-21(18)22(15)14-30-23-12-10-19-16(2)20(11-13-24(27)28)26(29)31-25(19)17(23)3/h4-10,12H,11,13-14H2,1-3H3,(H,27,28) |
InChI Key |
UBYNLIJYLGVVKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=C(C4=C(C=C3)C(=C(C(=O)O4)CCC(=O)O)C)C |
Origin of Product |
United States |
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